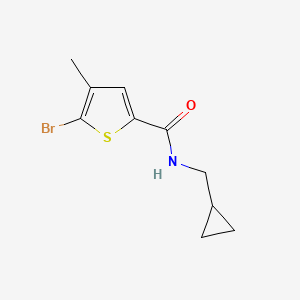

5-bromo-N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide

Description

5-Bromo-N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a bromine substituent at the 5-position of the thiophene ring, a methyl group at the 4-position, and a cyclopropylmethyl moiety on the carboxamide nitrogen. Its molecular formula is C₁₀H₁₂BrNOS, with a molecular weight of 274.19 g/mol (CAS: 1516324-78-9). The bromine atom at position 5 enables further functionalization via cross-coupling reactions, while the cyclopropylmethyl group may enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNOS/c1-6-4-8(14-9(6)11)10(13)12-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAZJAUIIAPYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NCC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Halogenation: Bromination of N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide.

Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling to introduce the bromine atom.

Amide Formation: Reacting 5-bromo-4-methylthiophene-2-carboxylic acid with cyclopropylmethylamine under dehydration conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving:

Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reagent concentrations.

Purification: Employing techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Quality Control: Rigorous testing to ensure the compound meets industry standards for purity and performance.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Utilizing nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under specific conditions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Hydroxylated or aminated derivatives.

Chemistry:

Catalyst Development: Used in the synthesis of catalysts for organic reactions.

Building Block: Serves as a building block for the synthesis of more complex molecules.

Biology:

Bioactive Molecule: Investigated for its potential bioactivity in biological systems.

Protein Interaction: Studied for its interaction with specific proteins and enzymes.

Medicine:

Drug Development: Explored for its potential use in the development of new pharmaceuticals.

Therapeutic Agent: Investigated for its therapeutic properties in treating various diseases.

Industry:

Material Science: Utilized in the development of new materials with unique properties.

Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes and receptors involved in biological processes.

Pathways: Influences signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 5-bromo-4-methylthiophene-2-carboxamide derivatives, differing primarily in the substituent on the carboxamide nitrogen. Below is a detailed comparison of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent | CAS Number | Key Features |

|---|---|---|---|---|---|

| 5-Bromo-N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide | C₁₀H₁₂BrNOS | 274.19 | Cyclopropylmethyl | 1516324-78-9 | Bulky substituent; high lipophilicity |

| 5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide | C₁₀H₁₂BrNOS | 274.19 | Cyclobutyl | 1513940-89-0 | Larger ring size; moderate steric hindrance |

| 5-Bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide | C₉H₁₀BrNOS | 260.16 | Cyclopropyl | 1504999-08-9 | Smaller ring; higher ring strain |

| 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide | C₈H₁₀BrNOS | 248.15 | Ethyl | 1513464-02-2 | Flexible alkyl chain; lower steric demand |

| 5-Bromo-N,4-dimethylthiophene-2-carboxamide | C₇H₈BrNOS | 234.12 | Methyl | 1503386-02-4 | Minimal steric bulk; higher solubility |

Key Observations

Substituent Effects on Physicochemical Properties Cyclopropylmethyl vs. Cyclobutyl: Both substituents introduce steric bulk, but the cyclobutyl group (4-membered ring) has less strain than cyclopropylmethyl (3-membered ring with a methylene bridge). This difference may influence conformational flexibility and binding to biological targets. Ethyl vs. Methyl Substituent: The N,4-dimethyl analog (C₇H₈BrNOS) has the lowest molecular weight and likely higher aqueous solubility, making it suitable for in vitro assays.

Synthetic Utility The bromine atom at position 5 enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of analogs like 5-aryl-N-(pyridin-2-yl)thiophene-2-carboxamides. For example: 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Yield: 80%) was synthesized using 5-bromothiophene-2-carboxylic acid and 2-amino-4-methylpyridine. The cyclopropylmethyl group in the target compound may be introduced via reductive amination or nucleophilic substitution, as seen in related piperazine derivatives.

Biological Activity

5-bromo-N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide is a compound belonging to the thiophene derivatives, characterized by a bromine atom at the 5-position and a cyclopropylmethyl group attached to the nitrogen atom of the carboxamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features

- Bromine Substitution : The presence of the bromine atom enhances the compound's reactivity and biological activity.

- Cyclopropylmethyl Group : This moiety may influence the binding affinity to biological targets, affecting the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. The mechanism can vary based on the target, but it generally involves:

- Enzyme Inhibition : The compound may inhibit key enzymes, thereby disrupting metabolic processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Activity | |

| Pseudomonas aeruginosa | Low Activity |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Cell Growth Inhibition | |

| MCF-7 (Breast Cancer) | 10 | Apoptosis Induction | |

| A549 (Lung Cancer) | 20 | Cell Cycle Arrest |

Case Studies

Several studies have focused on the pharmacological profiling of thiophene derivatives:

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives, including this compound. Results indicated that modifications at the nitrogen and bromine positions significantly influenced anticancer activity, with this specific compound showing promising results against breast cancer cell lines .

- Antimicrobial Efficacy : An investigation into the antimicrobial potential of thiophene derivatives reported that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential for further development in treating bacterial infections.

Scientific Research Applications

Introduction to 5-Bromo-N-(cyclopropylmethyl)-4-methylthiophene-2-carboxamide

This compound, with the CAS number 1516324-78-9, is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a bromine atom and a cyclopropylmethyl group attached to a thiophene ring, suggests potential applications in drug development and biochemical research.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, inhibitors targeting lactate dehydrogenase (LDH), which is crucial in cancer metabolism, have been developed based on similar scaffolds. These inhibitors have shown effectiveness in reducing lactate production and inhibiting cell growth in various cancer cell lines, such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) . The structure-activity relationship (SAR) studies reveal that modifications in the cyclopropylmethyl group can enhance cellular potency, making it a promising candidate for further development.

Metabolic Modulation

The compound's ability to modulate metabolic pathways is another area of research focus. It has been associated with the inhibition of stearoyl-CoA desaturase, an enzyme involved in lipid metabolism and linked to conditions such as obesity and cardiovascular diseases . The modulation of this enzyme can potentially lead to therapeutic strategies for managing metabolic syndromes.

Pharmacological Studies

Pharmacokinetic (PK) profiling of similar compounds has shown that structural modifications can significantly affect their bioavailability and efficacy in vivo. For instance, the introduction of specific substituents on the thiophene ring has been correlated with improved pharmacokinetic properties while maintaining biochemical activity . This insight is crucial for developing effective therapeutic agents based on the core structure of this compound.

Table 1: Inhibitory Activity of Related Compounds

| Compound | Biochemical LDHA IC50 (nM) | A673 Cell Cytotoxicity IC50 (nM) | MiaPaCa-2 Cell Cytotoxicity IC50 (nM) |

|---|---|---|---|

| Compound 1 | 24 | 450 | 2454 |

| Compound 2 | 25 | 1423 | 4642 |

| Compound 3 | 36 | 509 | 1959 |

| Compound 4 | 274 | 9719 | >30000 |

Note: IC50 values represent the half-maximal inhibitory concentration determined in high-throughput screening assays.

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Potency |

|---|---|

| Cyclopropylmethyl Group | Key for cellular potency |

| Thiophene Substituents | Varies; some enhance activity |

| Halogen Substitution | Generally reduces potency |

Case Study 1: LDH Inhibition in Cancer Cells

In a study examining the effects of LDH inhibitors derived from thiophene scaffolds, researchers demonstrated that specific modifications to the cyclopropylmethyl group led to enhanced inhibition of lactate production in cancer cells. The results indicated that these compounds could be effective in reducing tumor growth by disrupting metabolic pathways essential for cancer cell survival .

Case Study 2: Metabolic Syndrome Management

Another investigation focused on the role of similar compounds in modulating lipid metabolism. The findings suggested that targeting stearoyl-CoA desaturase with these derivatives could offer new avenues for treating metabolic disorders. The structural characteristics of these compounds were critical in determining their efficacy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the thiophene ring is a primary site for nucleophilic substitution. Reactions typically require catalytic systems to activate the aromatic ring.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 85–95% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amines | 70–80% |

Key Findings :

-

Suzuki coupling with aryl boronic acids enables biaryl formation, critical for pharmaceutical intermediates .

-

Amination reactions introduce nitrogen-based moieties, enhancing biological activity .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling to construct complex architectures.

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–Br bond initiates coupling .

-

Steric effects from the 4-methyl group slightly reduce reaction rates .

Amide Group Reactivity

The carboxamide moiety participates in hydrolysis and coupling reactions under specific conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 h | 5-Bromo-4-methylthiophene-2-carboxylic acid | 90% | |

| Amide Coupling | HATU, DIPEA, DMF | Peptide-like derivatives | 60–75% |

Notes :

-

Hydrolysis to carboxylic acid requires strong acids, preserving the thiophene ring .

-

Amide couplings with amines expand structural diversity for drug discovery .

Cyclopropane Ring Modifications

The cyclopropylmethyl group undergoes ring-opening and functionalization under radical or acidic conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical Addition | AIBN, Bu₃SnH, toluene, 110°C | Ring-opened alkenes | 50–60% | |

| Acidic Ring-Opening | H₂SO₄, CH₂Cl₂, 0°C | Diastereomeric alcohols | 70% |

Structural Impact :

-

Ring-opening reactions introduce stereochemical complexity.

-

Stability under basic conditions makes the group suitable for prodrug designs .

Oxidation and Reduction Reactions

The thiophene ring and substituents undergo redox transformations.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene Oxidation | mCPBA, CH₂Cl₂, 25°C | Thiophene-1,1-dioxide | 85% | |

| Bromine Reduction | Zn, AcOH, 50°C | De-brominated thiophene | 95% |

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.